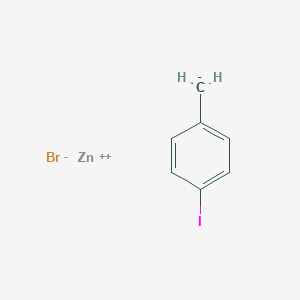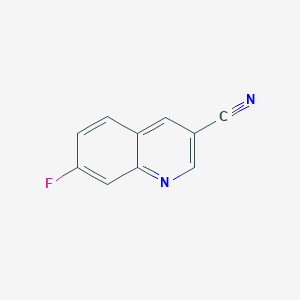
7-Fluoroquinoline-3-carbonitrile
Overview
Description
7-Fluoroquinoline-3-carbonitrile is a chemical compound with the CAS Number: 352521-51-8 and a molecular weight of 172.16 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, has been a topic of interest in organic and pharmaceutical chemistry . Various methods have been used over the years, including classical methods and efficient methods that reduce reaction time and increase yield . One such efficient method is the metal nanoparticle-catalyzed reaction, which is a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis
The linear formula of this compound is C10H5FN2 . The molecular structure of this compound is based on the quinoline scaffold, which is a common nitrogen-containing heterocycle .Chemical Reactions Analysis
Functionalization of the quinoline moiety at different positions allows for varying pharmacological activities of its derivatives . For instance, a modification of the fluoro group from position 4 to 3 on the phenyl ring lowered the inhibitory action .Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature .Scientific Research Applications
Antimicrobial Agents
- 7-Fluoroquinoline-3-carbonitrile derivatives have been synthesized and evaluated for their antibacterial and fungicidal activities. They show effectiveness against various bacterial species like Streptococcus pneumoniae, Bacillus subtilis, and Escherichia coli, as well as fungal species such as Candida albicans and Aspergillus fumigates (Shah & Raj, 2015).
Corrosion Inhibition
- These compounds, particularly quinoline derivatives including this compound, are analyzed for their corrosion inhibition properties. They have shown potential in mitigating the corrosion of metals like steel in acidic mediums, acting as effective corrosion inhibitors (Singh, Srivastava, & Quraishi, 2016).
Molecular Fluorescence
- Novel derivatives of this compound exhibit solid-state fluorescence and mechanofluorochromic activities. These properties are valuable in the field of material sciences, especially for encryption and imaging applications (Zhang et al., 2021).
Cancer Research
- Certain derivatives of this compound act as inhibitors of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2), which are important in cancer research. They have shown promise as orally active, irreversible inhibitors of these kinases (Wissner et al., 2003).
Insecticides
- Some derivatives of this compound have been synthesized and evaluated for their toxicological activities against agricultural pests like Aphis gossypii. These compounds exhibit varying degrees of effectiveness as insecticides (Bakhite et al., 2022).
Synthetic Methods and Chemical Reactions
- The synthesis and various chemical reactions of chloroquinoline-3-carbonitrile derivatives, closely related to this compound, have been reviewed, highlighting their use in producing biologically active compounds (Mekheimer et al., 2019).
Pharmacological Research
- Research into this compound derivatives has led to the development of potential pharmacological agents. While explicit details on drug use and dosage are excluded, the research into these derivatives' activities against various biological targets is noteworthy.
Safety and Hazards
The safety information for 7-Fluoroquinoline-3-carbonitrile includes several hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
Future Directions
Quinoline derivatives, including 7-Fluoroquinoline-3-carbonitrile, are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance . The future directions in this field involve exploring the drug-likeness of the quinoline-hybrids and the influence of substituent characteristics and position on the biological activity of the compounds .
properties
IUPAC Name |
7-fluoroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-9-2-1-8-3-7(5-12)6-13-10(8)4-9/h1-4,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDISMZBOJPSJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701302482 | |
| Record name | 7-Fluoro-3-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701302482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
352521-51-8 | |
| Record name | 7-Fluoro-3-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352521-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-3-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701302482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Bromophenyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B3131290.png)
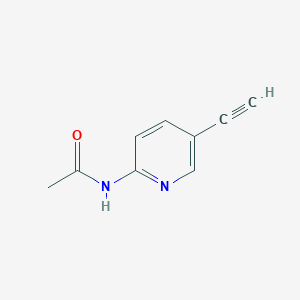
![1-(3,5-Dimethyl-pyrazol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B3131296.png)

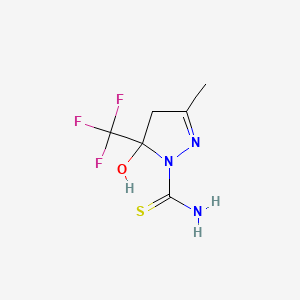
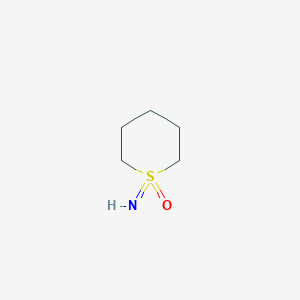
![Ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3131353.png)




